molecular formula C10H10O3 B3218015 Oxiranecarboxylic acid, phenylmethyl ester, (R)- CAS No. 118623-64-6

Oxiranecarboxylic acid, phenylmethyl ester, (R)-

Cat. No. B3218015
M. Wt: 178.18 g/mol
InChI Key: LLZMVRSUOWXPTP-SECBINFHSA-N
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Description

Oxiranecarboxylic acid, phenylmethyl ester, ®- is a chemical compound with the following properties:



  • Common Name : 2-Oxiranecarboxylic acid, phenylmethyl ester

  • CAS Number : 70347-93-2

  • Molecular Formula : C<sub>10</sub>H<sub>10</sub>O<sub>3</sub>

  • Molecular Weight : 178.18 g/mol

  • Density : 1.249 g/cm<sup>3</sup> (predicted)

  • Boiling Point : 257.9°C (predicted)



Synthesis Analysis

The synthetic pathway for Oxiranecarboxylic acid, phenylmethyl ester, ®- involves the esterification of an appropriate precursor with phenylmethyl alcohol. Detailed synthetic methods and conditions can be found in relevant literature.



Molecular Structure Analysis

The compound’s molecular structure consists of an oxirane (epoxide) ring attached to a phenylmethyl group. The stereochemistry is specified as ®-configuration.



Chemical Reactions Analysis

Oxiranecarboxylic acid, phenylmethyl ester, ®- may participate in various chemical reactions, including nucleophilic ring-opening reactions at the oxirane ring, ester hydrolysis, and derivatization reactions. These reactions are crucial for its functionalization and application.



Physical And Chemical Properties Analysis


  • Melting Point : Not available (N/A)

  • Flash Point : N/A

  • Spectrum : The compound’s UV, IR, and NMR spectra can provide additional insights into its structure and functional groups.


Safety And Hazards

Safety data sheets (SDS) for Oxiranecarboxylic acid, phenylmethyl ester, ®- should be consulted for detailed safety information, including handling precautions, toxicity, and environmental impact.


Future Directions

Research avenues related to this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Modifications : Explore derivatization strategies to enhance its reactivity or selectivity.

  • Applications : Assess its utility in organic synthesis, catalysis, or materials science.


Please note that this analysis is based on available information, and further research is recommended for a deeper understanding of this compound’s properties and applications12.


properties

IUPAC Name

benzyl (2R)-oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMVRSUOWXPTP-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiranecarboxylic acid, phenylmethyl ester, (R)-

CAS RN

118623-64-6
Record name Benzyl (2R)-(+)-glycidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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